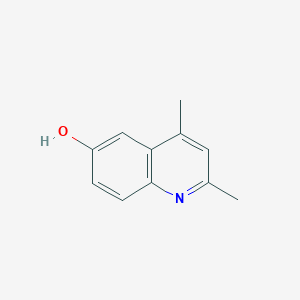![molecular formula C14H17N3O7 B1659332 Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate CAS No. 64605-83-0](/img/structure/B1659332.png)
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C14H17N3O7. It is known for its unique structure, which includes a hydrazone linkage and a nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxy-2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .
科学的研究の応用
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar in structure but lacks the nitrophenyl and hydrazone groups.
Malonic acid derivatives: Share the propanedioic acid backbone but differ in functional groups attached to the core structure.
Uniqueness
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is unique due to its combination of a hydrazone linkage and a nitrophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .
特性
CAS番号 |
64605-83-0 |
|---|---|
分子式 |
C14H17N3O7 |
分子量 |
339.3 g/mol |
IUPAC名 |
diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H17N3O7/c1-4-23-13(18)12(14(19)24-5-2)16-15-10-7-6-9(22-3)8-11(10)17(20)21/h6-8,15H,4-5H2,1-3H3 |
InChIキー |
LLQGUWNHKKXALR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
正規SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B1659255.png)
![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1659258.png)
![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)
![3-[2-[[3-[(3-Ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1659261.png)

![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-](/img/structure/B1659265.png)
![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659267.png)


![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)
